molecular formula C7H10O4 B1620101 3-(2-Oxooxolan-3-yl)propanoic acid CAS No. 936-83-4

3-(2-Oxooxolan-3-yl)propanoic acid

Cat. No. B1620101
CAS RN: 936-83-4
M. Wt: 158.15 g/mol
InChI Key: YUFJCZZAZUVXGI-UHFFFAOYSA-N
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Description

“3-(2-Oxooxolan-3-yl)propanoic acid” is a chemical compound with the molecular formula C7H10O4 . It’s a member of the class of compounds known as oxolanes .


Molecular Structure Analysis

The molecular structure of “3-(2-Oxooxolan-3-yl)propanoic acid” consists of 7 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Oxooxolan-3-yl)propanoic acid” include a molecular weight of 158.152 Da and a monoisotopic mass of 158.057907 Da .

Scientific Research Applications

Polymorphism in Pharmaceutical Compounds

Polymorphism in pharmaceutical compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, is characterized using spectroscopic and diffractometric techniques. These studies are crucial for understanding the physical and chemical properties of pharmaceuticals, influencing their manufacturing, stability, and bioavailability (Vogt et al., 2013).

Optical Gating of Synthetic Ion Channels

The use of photolabile protecting groups, such as 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, demonstrates the optical gating of nanofluidic devices based on synthetic ion channels. This application is promising for light-induced controlled release, sensing, and information processing in nanofluidics and bioengineering (Ali et al., 2012).

Catalytic Performance in Alcohol Elimination Reactions

The catalytic performance of Mg–Al mixed oxides in alcohol elimination reactions, such as 2-propanol, is influenced by the chemical composition of the catalysts. This research has implications for the development of more efficient catalysts for industrial processes involving alcohol elimination (Díez et al., 2003).

Selective Esterifications in Organic Synthesis

Selective esterifications of primary alcohols, facilitated by Oxyma and its derivatives in water-containing solvents, are significant for organic synthesis, offering a method for the efficient production of esters under mild conditions (Wang et al., 2012).

Bio-based Production of Propionic Acid

Research into the fermentative production of propionic acid from sugar highlights a potential bio-based route for producing this important chemical, which serves as a precursor for n-propanol and propylene. This approach could lead to more sustainable production methods for these valuable chemicals (Rodriguez et al., 2014).

Recovery of Propionic Acid

The recovery of propionic acid from aqueous solutions through reactive extraction using quaternary amine (Aliquat 336) in various diluents is an essential step in the downstream processing of biological production. This study contributes to the development of efficient separation processes for carboxylic acids (Keshav et al., 2009).

properties

IUPAC Name

3-(2-oxooxolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)2-1-5-3-4-11-7(5)10/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFJCZZAZUVXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40918296
Record name 3-(2-Oxooxolan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxooxolan-3-yl)propanoic acid

CAS RN

936-83-4
Record name 3-Furanpropanoic acid, tetrahydro-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Oxooxolan-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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